

Structural Characterization of 4-(3-Methylphenyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(3-Methylphenyl)benzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of **4-(3-Methylphenyl)benzaldehyde**, a biphenyl derivative with potential applications in medicinal chemistry and materials science. This document outlines the key physicochemical properties, predicted spectroscopic data based on analogous compounds, and detailed experimental protocols for its structural elucidation.

Physicochemical Properties

The fundamental physical and chemical properties of **4-(3-Methylphenyl)benzaldehyde** are summarized in the table below. This data is essential for its handling, storage, and application in a research setting.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₂ O	[1]
Molecular Weight	196.24 g/mol	[1]
CAS Number	400744-83-4	[1]
Appearance	Predicted: White to off-white solid	
IUPAC Name	4-(3-methylphenyl)benzaldehyde	

Spectroscopic Data (Predicted)

While a complete experimental dataset for **4-(3-Methylphenyl)benzaldehyde** is not readily available in the cited literature, the following tables present the predicted spectroscopic data based on the analysis of structurally related compounds, including benzaldehyde, 3-methylbenzaldehyde, 4-methylbenzaldehyde, and other biphenyl derivatives.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~10.0	Singlet	1H	Aldehyde proton (-CHO)
~7.9	Doublet	2H	Aromatic protons ortho to -CHO
~7.7	Doublet	2H	Aromatic protons meta to -CHO
~7.5	Multiplet	2H	Aromatic protons on the 3-methylphenyl ring
~7.3	Multiplet	2H	Aromatic protons on the 3-methylphenyl ring
~2.4	Singlet	3H	Methyl protons (-CH ₃)

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~192.0	Aldehyde carbonyl carbon (C=O)
~145.0 - 135.0	Quaternary aromatic carbons
~130.0 - 125.0	Aromatic methine carbons (-CH)
~21.5	Methyl carbon (-CH ₃)

Mass Spectrometry (Predicted)

Ionization Mode: Electron Ionization (EI)

m/z	Interpretation
196	Molecular ion [M] ⁺
195	[M-H] ⁺
167	[M-CHO] ⁺
152	[M-CHO-CH ₃] ⁺
139	[C ₁₁ H ₇] ⁺
91	[C ₇ H ₇] ⁺ (tropylium ion)

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2920	Medium	Aliphatic C-H stretch (methyl)
~2820, ~2720	Medium	Aldehyde C-H stretch (Fermi doublet)
~1700	Strong	Aldehyde C=O stretch
~1600, ~1480	Medium-Strong	Aromatic C=C stretch

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural characterization of **4-(3-Methylphenyl)benzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of purified **4-(3-Methylphenyl)benzaldehyde** in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer for the sample.
 - Acquire a one-dimensional ^1H NMR spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - Process the resulting Free Induction Decay (FID) with a line broadening of 0.3 Hz and perform a Fourier transform.
 - Phase and baseline correct the spectrum.
 - Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled ^{13}C NMR spectrum.
 - Use a 30° pulse angle and a relaxation delay of 2 seconds.
 - Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.
 - Process the FID with a line broadening of 1-2 Hz and perform a Fourier transform.
 - Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

Procedure:

- Sample Preparation: Prepare a dilute solution of **4-(3-Methylphenyl)benzaldehyde** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Separation:
 - Inject 1 μ L of the sample solution into the GC.
 - Use a suitable capillary column (e.g., a 30 m x 0.25 mm DB-5 or equivalent).
 - Employ a temperature program, for instance, starting at 50°C for 2 minutes, then ramping to 250°C at a rate of 10°C/minute, and holding for 5 minutes.
- MS Detection:
 - The eluent from the GC is directed into the EI source of the mass spectrometer.
 - Set the ionization energy to 70 eV.
 - Acquire mass spectra over a mass-to-charge (m/z) range of 40-400 amu.
 - Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

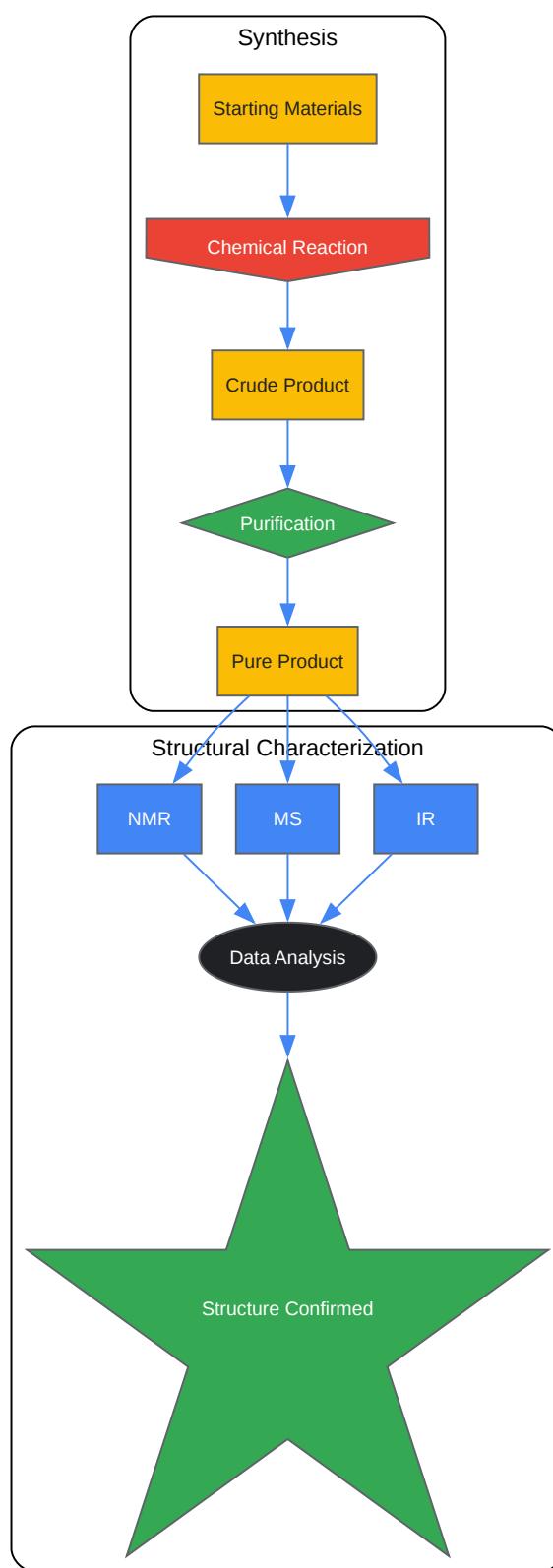
Procedure (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid **4-(3-Methylphenyl)benzaldehyde** powder directly onto the ATR crystal.
- Spectrum Acquisition:
 - Ensure the sample is in firm contact with the crystal using the pressure clamp.

- Acquire a background spectrum of the empty ATR crystal.
- Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
- Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Analysis:
 - The acquired spectrum will be automatically ratioed against the background.
 - Identify the characteristic absorption bands corresponding to the aldehyde and aromatic functional groups.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and structural characterization of **4-(3-Methylphenyl)benzaldehyde**.



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Caption: Workflow for Synthesis and Structural Characterization.

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